4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound with the molecular formula C14H21BN2O3 and a molecular weight of 276.14 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a cyclopropyl group, a methoxy group, and a dioxaborolane moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which is then functionalized with the cyclopropyl and methoxy groups.
Borylation Reaction: The key step involves the introduction of the dioxaborolane moiety through a borylation reaction. This is typically achieved using a palladium-catalyzed cross-coupling reaction with a suitable boronic acid or boronate ester.
Reaction Conditions: The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane moiety . This moiety can form stable complexes with transition metals, facilitating cross-coupling reactions. The pyrimidine ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, influencing their activity and function.
Comparison with Similar Compounds
4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can be compared with other similar compounds, such as :
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
These compounds share the dioxaborolane moiety but differ in their core structures and substituents. The unique combination of the cyclopropyl, methoxy, and pyrimidine groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H21BN2O3 |
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Molecular Weight |
276.14 g/mol |
IUPAC Name |
4-cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-11(9-6-7-9)16-8-17-12(10)18-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
MAQQXKIQQZZUFT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2OC)C3CC3 |
Origin of Product |
United States |
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